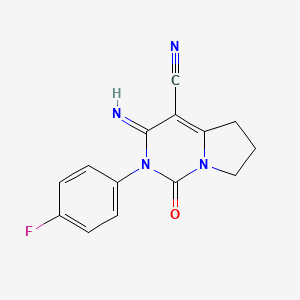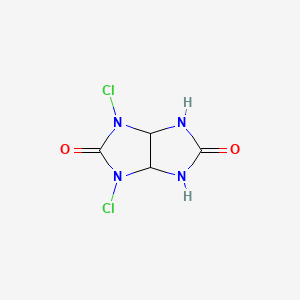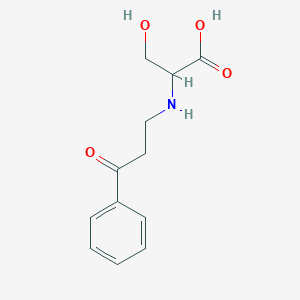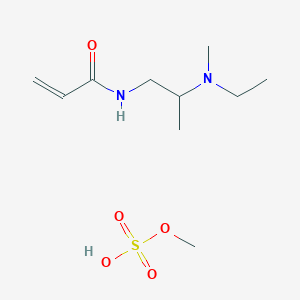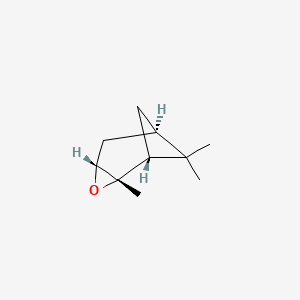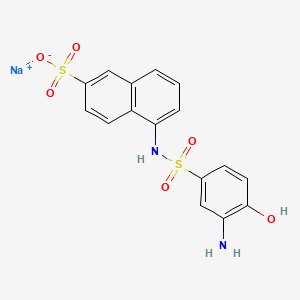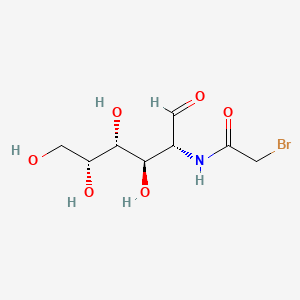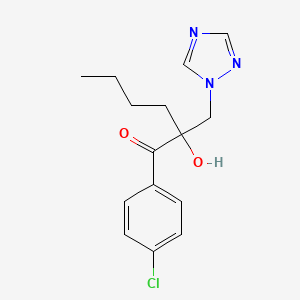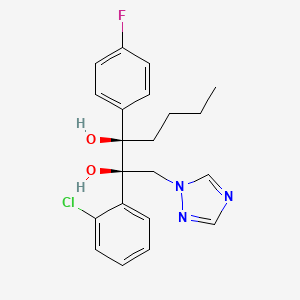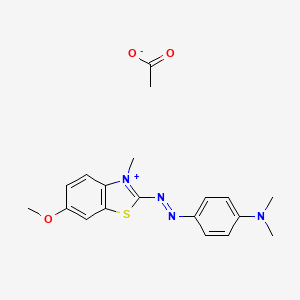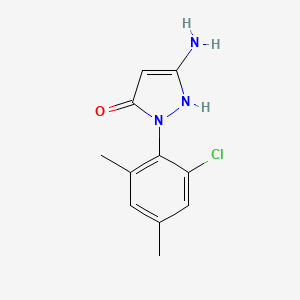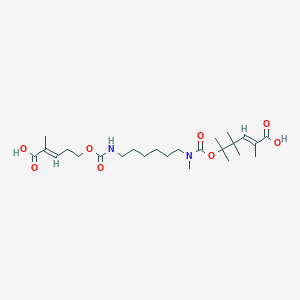
Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate is a complex organic compound with the molecular formula C25H42N2O8 and a molecular weight of 498.60 g/mol. This compound is characterized by its unique structure, which includes multiple functional groups such as methacrylate, dioxo, and dioxa groups. It is primarily used in various industrial and research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the compound can be synthesized through a series of esterification and amidation reactions, where methacrylic acid derivatives are reacted with appropriate amines and alcohols under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. Advanced techniques such as distillation and crystallization are employed to purify the final product .
化学反応の分析
Types of Reactions
Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.
Substitution: The methacrylate groups in the compound can undergo substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted methacrylate derivatives.
科学的研究の応用
Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer and crosslinking agent in the synthesis of polymers and copolymers.
Biology: The compound is utilized in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research has explored its potential use in creating biocompatible coatings for medical devices and implants.
Industry: It serves as a film-forming agent in various industrial applications, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate involves its interaction with specific molecular targets and pathways. The methacrylate groups in the compound can undergo polymerization reactions, forming crosslinked networks that provide structural integrity and stability to the resulting materials. The dioxa and dioxo groups contribute to the compound’s reactivity and ability to form hydrogen bonds, enhancing its compatibility with various substrates.
類似化合物との比較
Similar Compounds
7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate: This compound shares a similar structure but differs in the number of methyl groups and the positioning of functional groups.
Bis(2-methylpropenoic acid)7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl ester: Another related compound with variations in the ester groups and overall molecular configuration.
Uniqueness
Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to form stable polymers and its compatibility with various substrates make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
65256-53-3 |
|---|---|
分子式 |
C25H42N2O8 |
分子量 |
498.6 g/mol |
IUPAC名 |
(E)-5-[6-[[(E)-4-carboxypent-3-enoxy]carbonylamino]hexyl-methylcarbamoyl]oxy-2,4,4,5-tetramethylhex-2-enoic acid |
InChI |
InChI=1S/C25H42N2O8/c1-18(20(28)29)13-12-16-34-22(32)26-14-10-8-9-11-15-27(7)23(33)35-25(5,6)24(3,4)17-19(2)21(30)31/h13,17H,8-12,14-16H2,1-7H3,(H,26,32)(H,28,29)(H,30,31)/b18-13+,19-17+ |
InChIキー |
UJLZLUVYPKIEIA-JYRUFNGFSA-N |
異性体SMILES |
C/C(=C\CCOC(=O)NCCCCCCN(C)C(=O)OC(C)(C)C(C)(C)/C=C(\C)/C(=O)O)/C(=O)O |
正規SMILES |
CC(=CCCOC(=O)NCCCCCCN(C)C(=O)OC(C)(C)C(C)(C)C=C(C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


